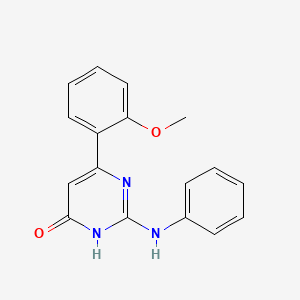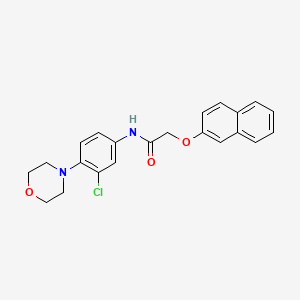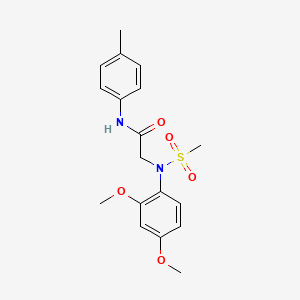
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that features both isoquinoline and pyrimidine moieties. These structures are often found in bioactive molecules, making this compound potentially significant in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Isoquinoline Moiety: Starting from a suitable aromatic precursor, the isoquinoline ring can be constructed through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and pyrimidine moieties under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the pyrimidine ring or any unsaturated bonds within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated rings.
科学的研究の応用
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Possible applications in drug development, particularly for targeting neurological or cardiovascular conditions.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The isoquinoline and pyrimidine moieties could facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one: Lacks the 3-methylbutyl group.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-methylbutyl)pyrimidin-4(3H)-one: Lacks the 6-methyl group.
Uniqueness
The presence of both the 6-methyl and 5-(3-methylbutyl) groups in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13(2)8-9-17-14(3)20-19(21-18(17)23)22-11-10-15-6-4-5-7-16(15)12-22/h4-7,13H,8-12H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEWHDJMWOXAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C3C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)
![1-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]naphthalen-2-ol](/img/structure/B6132307.png)
![2,4-di-tert-butyl-6-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B6132310.png)

![N-(4-chlorophenyl)-N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide](/img/structure/B6132322.png)
![N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B6132323.png)
![1-cyclohexyl-2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6132331.png)

![methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B6132342.png)

![2-{4-[2-(BUTYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6132363.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6132364.png)
![2-{[4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6132369.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]propanamide](/img/structure/B6132374.png)
